molecular formula C12H21FN2O2 B14902933 tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate

tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B14902933
M. Wt: 244.31 g/mol
InChI Key: NBYONZZBTJZHTF-XFWSIPNHSA-N
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Description

tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[321]octan-3-yl)carbamate is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl carbamate group and a fluorine atom attached to the azabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the azabicyclo[3.2.1]octane scaffold. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atom and the azabicyclo[3.2.1]octane scaffold play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1S,2R,5R)-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The uniqueness of tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-7-4-5-8(14-7)10(9)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,9+,10-/m1/s1

InChI Key

NBYONZZBTJZHTF-XFWSIPNHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]2CC[C@@H]([C@H]1F)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1F)N2

Origin of Product

United States

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